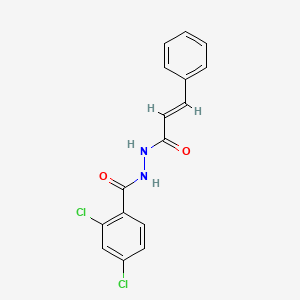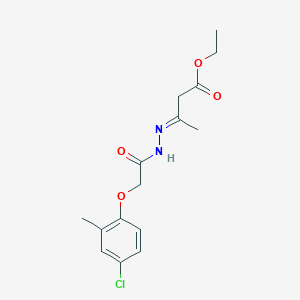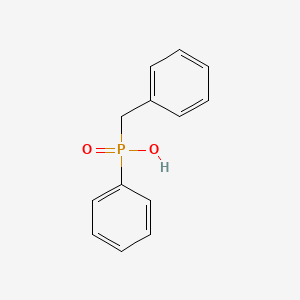![molecular formula C16H15N3O7 B14803970 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline: is an organic compound characterized by the presence of nitro and methoxy functional groups attached to a benzylidene-aniline framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline typically involves the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 4-methoxy-2-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various organic transformations.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like thionyl chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and methoxy groups. It can also serve as a model compound to investigate the metabolic pathways of nitroaromatic compounds.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline involves its interaction with molecular targets through its nitro and methoxy functional groups. These groups can participate in redox reactions, hydrogen bonding, and π-π interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, enzyme inhibition, and receptor modulation .
Comparación Con Compuestos Similares
- N-(4,5-dimethoxy-2-nitrobenzylidene)-4-nitrobenzohydrazide
- N-(4,5-dimethoxy-2-nitrobenzylidene)-2-methylbenzohydrazide
- N-(4,5-dimethoxy-2-nitrobenzylidene)-3-nitrobenzohydrazide
Comparison: N-(4,5-dimethoxy-2-nitrobenzylidene)-4-methoxy-2-nitroaniline is unique due to the presence of both methoxy and nitro groups on the benzylidene and aniline moietiesThe presence of methoxy groups can influence the electronic properties and steric hindrance, making it distinct in terms of chemical behavior and applications .
Propiedades
Fórmula molecular |
C16H15N3O7 |
|---|---|
Peso molecular |
361.31 g/mol |
Nombre IUPAC |
1-(4,5-dimethoxy-2-nitrophenyl)-N-(4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H15N3O7/c1-24-11-4-5-12(14(7-11)19(22)23)17-9-10-6-15(25-2)16(26-3)8-13(10)18(20)21/h4-9H,1-3H3 |
Clave InChI |
UZOWEGSVBBMCQA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



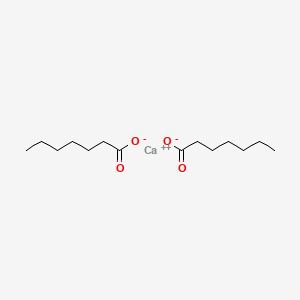
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
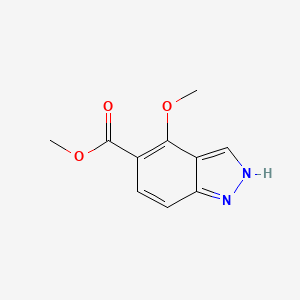
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
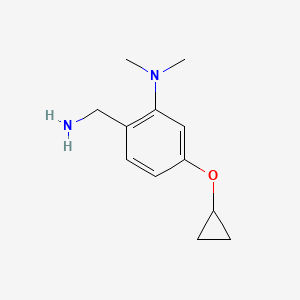
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
